molecular formula C13H18N2O2 B177335 Methyl 3-amino-4-piperidin-1-ylbenzoate CAS No. 696616-81-6

Methyl 3-amino-4-piperidin-1-ylbenzoate

Cat. No.: B177335
CAS No.: 696616-81-6
M. Wt: 234.29 g/mol
InChI Key: NQQHRVRQXJDWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-piperidin-1-ylbenzoate (CAS 696616-81-6) is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This benzoate ester serves as a valuable synthetic intermediate and building block in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Its research value is highlighted by its structural features, which incorporate both an aromatic amine and a piperidine moiety. These are common pharmacophores found in compounds with local anesthetic activity . Scientific studies have explored the design of benzoate compounds with piperidine substituents for applications such as local anesthetics, demonstrating their potential to reversibly block nerve impulses by affecting sodium ion channels . Furthermore, related piperidine-containing benzoate structures are investigated in other therapeutic areas, including as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment under controlled laboratory conditions.

Properties

IUPAC Name

methyl 3-amino-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQHRVRQXJDWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361372
Record name methyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696616-81-6
Record name methyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-3-amino-4-(1-piperidinyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Aromatic Substitution with Piperidine

This method begins with a substituted benzoic acid derivative, such as 3-nitro-4-fluorobenzoic acid. The fluorine atom at the 4-position undergoes nucleophilic displacement by piperidine under basic conditions. For example, heating 3-nitro-4-fluorobenzoic acid with piperidine in dimethylformamide (DMF) at 100°C in the presence of potassium carbonate facilitates substitution. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (e.g., Pd/C, H₂), yielding 3-amino-4-piperidin-1-ylbenzoic acid. Final esterification with methanol under acidic conditions (e.g., H₂SO₄) produces the target compound.

Key challenges include avoiding over-alkylation of piperidine and ensuring complete nitro reduction. Yields for this route range from 60% to 72%, depending on purification efficiency.

Protection-Deprotection Strategy

To enhance regiocontrol, a protection-deprotection sequence is often employed. Starting with 3-amino-4-fluorobenzoic acid, the amino group is first protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For instance, treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields the Boc-protated intermediate. Piperidine is then introduced via nucleophilic substitution under milder conditions (e.g., 50–70°C in acetonitrile/water mixtures). After substitution, the esterification step proceeds using methyl iodide and potassium carbonate in DMF. Final deprotection with trifluoroacetic acid (TFA) liberates the free amine, affording the product in 65–75% overall yield.

Coupling-Based Approaches

Recent patents describe palladium-catalyzed coupling reactions to install the piperidine moiety. For example, methyl 3-amino-4-bromobenzoate undergoes a Buchwald-Hartwig amination with piperidine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos). This method bypasses the need for pre-functionalized aromatic rings but requires meticulous control of reaction parameters to prevent homocoupling. Yields for this route are moderate (50–60%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts substitution efficiency. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity but may necessitate higher temperatures (80–100°C). Conversely, aqueous-organic biphasic systems (e.g., THF/water) enable milder conditions (35–60°C) while minimizing decomposition. For instance, a THF/water mixture at 50°C achieved 90% conversion in piperidine substitution with minimal byproducts.

Catalytic Systems

Copper and silver catalysts have been explored for amination steps. Copper(I) oxide in methanol/ammonia mixtures facilitates nitro group reduction but risks over-reduction to hydroxylamine derivatives. Silver oxide, though costlier, offers superior selectivity in protecting group manipulations, as demonstrated in the synthesis of 3-aminopiperidine derivatives.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. The methyl ester proton resonates at δ 3.85–3.90 ppm (singlet) in ¹H-NMR, while the piperidine protons appear as multiplet signals between δ 1.80–2.80 ppm. High-resolution MS (HRMS) typically shows a molecular ion peak at m/z 234.1370 ([M+H]⁺), consistent with the molecular formula C₁₃H₁₈N₂O₂.

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity evaluation. A typical method uses a C18 column, acetonitrile/water gradient, and retention times of 8–10 minutes. Impurities, such as residual starting materials or deprotected intermediates, are quantified to ensure compliance with pharmaceutical standards (<0.1% per ICH guidelines).

Industrial-Scale Considerations

Cost and Scalability

The protection-deprotection route, while reliable, incurs higher costs due to Boc or Cbz reagents. In contrast, the one-pot Curtius rearrangement method (using diphenylphosphoryl azide, DPPA) streamlines synthesis but introduces phosphorus-containing byproducts that complicate purification. Recent advances in flow chemistry have improved scalability, reducing reaction times from 20 hours to 3–4 hours for nitro reduction and esterification steps.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-mediated esterification under mild conditions (pH 7.0, 25°C), avoiding acidic or basic environments that could degrade the amine or piperidine groups. While yields remain suboptimal (40–50%), this approach offers a sustainable alternative to traditional methods.

Photoredox Reactions

Visible-light-mediated C–N bond formation has been applied to similar piperidine derivatives. Using iridium-based photocatalysts (e.g., Ir(ppy)₃), researchers achieved 70% yield in model reactions, though applicability to the target compound requires further validation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-piperidin-1-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-piperidin-1-ylbenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Derivatives

Piperidine-based compounds are widely explored for their pharmacological properties. Below is a comparison with key analogues:

a) [(4E)-3-Ethyl-1-methyl-2,6-diphenyl-piperidin-4-ylidene]amino 3-methyl-benzoate
  • Structure : Features a piperidine ring substituted with ethyl, methyl, and phenyl groups, coupled with a benzoate ester.
  • Key Differences: The additional phenyl and ethyl substituents increase molecular weight (~356.44 g/mol) and lipophilicity (logP > 3.0 estimated), enhancing membrane permeability but reducing water solubility compared to Methyl 3-amino-4-piperidin-1-ylbenzoate.
  • Applications : Crystallography studies suggest stable conformations suitable for receptor-targeted drug design .
b) 7-(1-Methylpiperidin-4-yl) Derivatives
  • Structure : Piperidine substituted with methyl groups (e.g., 7-(1-methylpiperidin-4-yl) in pyrido[1,2-a]pyrimidin-4-one derivatives).
  • Key Differences: The absence of an amino group reduces polarity (PSA ~45 Ų), favoring CNS penetration. These derivatives are often optimized for kinase inhibition or antimicrobial activity .
c) 7-(Piperazin-1-yl) Analogues
  • Structure : Replaces piperidine with piperazine, introducing an additional nitrogen atom.
  • Key Differences : Increased PSA (~70 Ų) due to the secondary amine, improving solubility but limiting blood-brain barrier penetration. Such compounds are common in antipsychotic and antiviral agents .

Functional Group Comparison: Methyl Esters

Methyl esters are critical for modulating bioavailability. A comparison with other methyl esters highlights distinct properties:

Compound Molecular Weight (g/mol) Boiling Point (°C) logP Key Applications
This compound 234.29 414.6 1.88 Pharma intermediates
Methyl Salicylate 152.15 222 2.21 Anti-inflammatory, fragrances
Torulosic Acid Methyl Ester ~330 (estimated) N/A ~4.5 Natural product isolation



Key Trends :

  • Lipophilicity: this compound has lower logP than torulosic acid methyl ester, reflecting reduced hydrophobicity due to its amino group.
  • Thermal Stability: Higher boiling point compared to methyl salicylate suggests stronger intermolecular forces (e.g., hydrogen bonding from the amino group) .

Research Findings and Implications

  • Structural Optimization : Piperidine derivatives with alkyl or aryl substituents (e.g., ethyl, phenyl) show improved pharmacokinetic profiles over unsubstituted analogues, as seen in and .
  • Methyl Ester Utility: While methyl esters enhance compound stability, their removal (e.g., via hydrolysis) is often necessary for active metabolite generation, a step that may limit the efficacy of this compound .

Biological Activity

Methyl 3-amino-4-piperidin-1-ylbenzoate (C13H18N2O2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the esterification of 3-amino-4-piperidin-1-ylbenzoic acid with methanol, typically in the presence of a catalyst like sulfuric acid under reflux conditions. The compound features a piperidine ring, which enhances its binding affinity to various biological targets due to its structural properties.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The piperidine ring and amino group are crucial for binding to these targets, which modulates their activity. This compound may act as an enzyme inhibitor or a receptor modulator, depending on the specific biological context.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit certain enzymes that are relevant in drug development, particularly those involved in bacterial resistance mechanisms .

Antibacterial Activity

A significant area of investigation is the antibacterial properties of this compound. In vitro studies have demonstrated that it possesses broad-spectrum antibacterial activity against various strains, including multidrug-resistant bacteria. For instance, compounds derived from similar structures have shown minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundPiperidine ring, ester groupAntibacterial, potential enzyme inhibitor
Methyl 4-amino-3-(piperidin-1-yl)benzoateSimilar structure but different substitution patternModerate antibacterial activity
Methyl 3-amino-4-(morpholin-1-yl)benzoateMorpholine ring instead of piperidineLower efficacy against Gram-negative bacteria
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoatePyrrolidine ringVaries significantly in biological activity

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitumor Activity : A study demonstrated that derivatives of piperidine compounds exhibited promising antitumor effects, suggesting that this compound may also possess similar properties .
  • Inhibition Studies : Research focusing on enzyme inhibition has shown that this compound can effectively bind to target enzymes, leading to reduced activity in bacterial strains. This is particularly relevant for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.